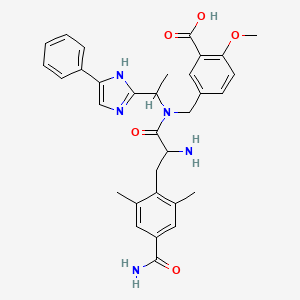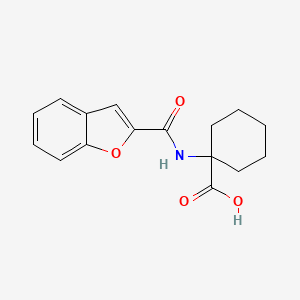
6-methoxy-5-methyl-3-nitropyridin-2-amine
概要
説明
6-methoxy-5-methyl-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H9N3O3 It is characterized by a pyridine ring substituted with methoxy, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-methoxy-5-methyl-2-pyridineamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include steps for the purification of the final product, such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
6-methoxy-5-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Major Products Formed
Reduction: Reduction of the nitro group yields 6-Methoxy-5-methyl-2-pyridineamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
6-methoxy-5-methyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-methoxy-5-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
6-Methoxypyridin-3-amine: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Chloro-6-methoxy-3-nitropyridine:
Uniqueness
6-methoxy-5-methyl-3-nitropyridin-2-amine is unique due to the presence of both methoxy and nitro groups on the pyridine ring, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
特性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
6-methoxy-5-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O3/c1-4-3-5(10(11)12)6(8)9-7(4)13-2/h3H,1-2H3,(H2,8,9) |
InChIキー |
UEIAFVFRAQMCAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1OC)N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)








![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B8735846.png)




